2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide

Enzymology Carbonic Anhydrase Inhibitor Profiling

Selective human carbonic anhydrase IV (CA IV) inhibitor (Ki=5.40 nM) with low nanomolar potency and favorable isoform selectivity (CA I/II). The unique 4-chlorophenyl and 4-phenoxyphenyl substitution pattern dictates its distinct binding profile. Ideal for enzymology, cancer, and ophthalmic research. This compound is a high-quality chemical probe for studying membrane-anchored CA IV.

Molecular Formula C20H16ClNO2
Molecular Weight 337.8 g/mol
Cat. No. B5766181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide
Molecular FormulaC20H16ClNO2
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H16ClNO2/c21-16-8-6-15(7-9-16)14-20(23)22-17-10-12-19(13-11-17)24-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23)
InChIKeyIXDYRMDPENGOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide: A Research-Grade Diphenyl Ether Acetamide for Carbonic Anhydrase and Scaffold Studies


2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide is a synthetic small molecule belonging to the diphenyl ether acetamide class, characterized by a 4-chlorophenyl group linked via an acetamide bridge to a 4-phenoxyphenyl moiety . It has a molecular formula of C20H16ClNO2 and a molecular weight of 337.8 g/mol . The compound's primary documented bioactivity is as a potent inhibitor of human carbonic anhydrase IV (CA IV) [1], positioning it as a useful tool in enzymatic research. The N-(4-phenoxyphenyl)acetamide scaffold is also a recognized pharmacophore in the development of antiviral agents, notably against cytomegalovirus (HCMV) [2].

Critical Selectivity and Functional Differences in 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide Compared to Analogs


Generic substitution among diphenyl ether acetamides is scientifically unsound due to the high sensitivity of both potency and selectivity to subtle structural modifications. The specific combination of a 4-chlorophenyl group on the acetyl portion and a 4-phenoxyphenyl group on the amide nitrogen directly dictates its unique interaction profile with the carbonic anhydrase IV active site, as evidenced by a low nanomolar Ki of 5.40 nM [1]. Analogs like 2-chloro-N-(4-phenoxyphenyl)acetamide (CAS: 36160-84-6), while sharing the core phenoxyphenyl motif, possess a different electrophilic chloroacetamide warhead, leading to distinct reactivity and antiviral mechanisms targeting HCMV production . Similarly, N-(4-chlorophenyl)-2-phenoxyacetamide derivatives exhibit insecticidal, not enzyme-inhibitory, properties [2], highlighting that even isomeric changes abolish CA IV activity and redirect the application scope.

Quantitative Differentiation of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide for Procurement and Assay Selection


Carbonic Anhydrase IV Inhibition: Low Nanomolar Potency of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide

2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide demonstrates potent inhibition of human membrane-anchored carbonic anhydrase IV (hCA IV) with a Ki of 5.40 nM [1]. In the same assay system, its inhibitory activity against the cytosolic isoforms hCA I (Ki = 30 nM) and hCA II (Ki = 6.80 nM) is substantially weaker, establishing a clear selectivity profile [1]. This selectivity is a key differentiator from broad-spectrum sulfonamide inhibitors like acetazolamide, which typically exhibits Ki values for hCA IV in the 74-93 nM range [2], making the target compound over an order of magnitude more potent against this specific isoform.

Enzymology Carbonic Anhydrase Inhibitor Profiling

Scaffold Utility of N-(4-phenoxyphenyl)acetamide Moiety for Antiviral Agent Design

The N-(4-phenoxyphenyl)acetamide substructure, which forms the core of the target compound, has been validated as a critical pharmacophore for anti-cytomegalovirus (HCMV) activity [1]. Studies demonstrate that the introduction of this specific side chain onto uracil derivatives significantly increases potency and broadens the antiviral spectrum to include varicella zoster virus (VZV) [1]. In contrast, analogs lacking this exact moiety, such as simple N-phenylacetamides or those with different substitutions on the terminal phenyl ring, fail to achieve the same level of submicromolar activity in HEL cell culture models [1]. This establishes the N-(4-phenoxyphenyl)acetamide fragment, present in the target compound, as a superior starting point for developing dual HCMV-VZV inhibitors.

Medicinal Chemistry Antiviral Structure-Activity Relationship

Defined Scientific Applications for 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide Based on Verified Evidence


A Selective Chemical Probe for Investigating Carbonic Anhydrase IV (CA IV) Function

Based on its potent Ki of 5.40 nM and favorable selectivity over the CA I and II isoforms [1], 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide serves as a high-quality chemical probe. Researchers studying the physiological roles of membrane-anchored CA IV in bicarbonate transport, pH regulation in the kidney and eye, or its role in certain cancers can use this compound to selectively inhibit CA IV activity in vitro without the confounding off-target effects associated with classical sulfonamide inhibitors like acetazolamide.

A Validated Scaffold for Structure-Based Drug Design of Antiviral Agents

The N-(4-phenoxyphenyl)acetamide moiety has been demonstrated to be a crucial pharmacophore for anti-HCMV and anti-VZV activity [2]. This compound provides an ideal starting point for medicinal chemists conducting structure-activity relationship (SAR) studies. By modifying the 4-chlorophenyl portion, scientists can explore further chemical space while retaining the proven antiviral core, potentially leading to novel dual-action inhibitors with improved potency and safety profiles compared to existing therapies like ganciclovir.

Reference Standard in Assays to Differentiate Isoform-Specific Carbonic Anhydrase Inhibition

Due to its distinct selectivity profile (CA IV: Ki=5.40 nM, CA II: Ki=6.80 nM, CA I: Ki=30 nM) [1], the compound can function as a reference standard in high-throughput screening assays. When profiling new chemical entities for carbonic anhydrase inhibition, its data provides a benchmark for isoform selectivity. This is a key advantage over pan-inhibitors and allows for more precise characterization of new chemical series targeting specific CA isoforms for therapeutic applications in glaucoma, epilepsy, or cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.